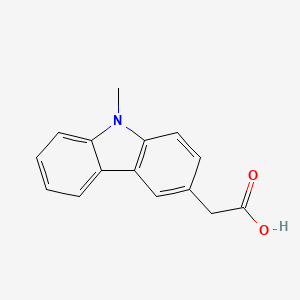

2-(9-methyl-9H-carbazol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

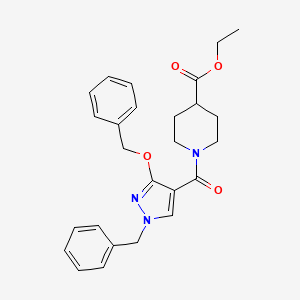

“2-(9-methyl-9H-carbazol-3-yl)acetic acid” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 . This compound is related to carbazole, a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of carbazole derivatives, which “2-(9-methyl-9H-carbazol-3-yl)acetic acid” is a part of, involves several methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . Another method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . A third method for the synthesis of carbazole is the Graebe–Ullmann reaction .Molecular Structure Analysis

The molecular structure of “2-(9-methyl-9H-carbazol-3-yl)acetic acid” is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole . This compound’s structure is similar to that of carbazole, but with an additional acetic acid group .Applications De Recherche Scientifique

Synthesis and Characterization

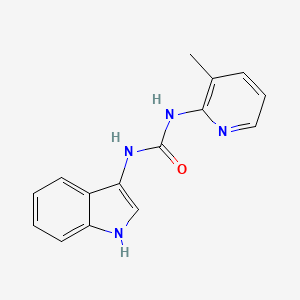

2-(9-methyl-9H-carbazol-3-yl)acetic acid has been studied for its role in the synthesis and characterization of novel compounds. A series of novel carbazole derivatives were synthesized, starting with carbazole, which reacted with ethyl chloro-acetate to yield ethyl 2-(9H-carbazole-9-yl)acetate. These derivatives were further characterized using various spectroscopic methods, indicating the diverse potential of carbazole compounds in synthetic chemistry (Verma, Awasthi, & Jain, 2022).

Electrochemical Applications

In another study, a poly(2-(9H-carbazol-9-yl) acetic acid) thin-film was synthesized and characterized for its electrochemical properties. The polymer, formed by oxidative electropolymerization, exhibited unique electrochromic properties, changing color upon oxidation and reduction. This highlights the potential of 2-(9-methyl-9H-carbazol-3-yl)acetic acid in developing materials with electroactive properties (Elkhidr, Awad, & Hreeba, 2021).

Antimicrobial and Anticancer Activities

Carbazole derivatives, including those derived from 2-(9-methyl-9H-carbazol-3-yl)acetic acid, have been evaluated for biological activities. Several derivatives showed significant antibacterial, antifungal, and anticancer activities. This indicates the potential therapeutic applications of these compounds in addressing various diseases (Sharma, Kumar, & Pathak, 2014).

Propriétés

IUPAC Name |

2-(9-methylcarbazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15(17)18)6-7-14(12)16/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNHRFJNXKBVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CC(=O)O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-methyl-9H-carbazol-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)

![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)